Benserazide-d3 Hydrochloride is a deuterated form of benserazide hydrochloride, a compound primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Its chemical formula is C₁₀H₁₆ClN₃O₅, and it features a unique isotopic labeling that enhances its utility in research, particularly in pharmacokinetic studies. The deuterium labeling allows for improved tracking of the compound in biological systems due to the distinct mass difference compared to non-labeled compounds .
These methods ensure that the integrity and functionality of the original compound are preserved while providing a stable isotope for research purposes .
Benserazide-d3 Hydrochloride has been shown to significantly enhance the efficacy of levodopa in clinical settings, particularly in patients with Parkinson's disease. Studies indicate that when combined with levodopa, it can improve motor function and reduce serum levels of homocysteine, a compound linked to neurotoxicity in Parkinson's disease . The biological activity is primarily attributed to its role as a decarboxylase inhibitor, which helps maintain higher levels of levodopa in the brain.
Benserazide-d3 Hydrochloride is primarily used in pharmacological research to study drug metabolism and pharmacokinetics. Its applications include:
Research indicates that Benserazide-d3 Hydrochloride interacts synergistically with levodopa, enhancing its therapeutic effects while minimizing side effects associated with dopamine fluctuations. Interaction studies have shown that this combination can lead to improved motor performance in patients with Parkinson's disease by stabilizing dopamine levels in the brain . Furthermore, studies on serum biomarkers such as homocysteine and insulin-like growth factor suggest potential neuroprotective effects when used together with other treatments like rasagiline .
Several compounds share similarities with Benserazide-d3 Hydrochloride, particularly in their use as decarboxylase inhibitors or as adjuncts in Parkinson's disease therapy. Here are some notable comparisons:
| Compound | Similarity | Unique Features |
|---|---|---|
| Benserazide | Structural analog | Non-deuterated version used clinically |
| Carbidopa | Another decarboxylase inhibitor | More widely used; does not have isotopic labeling |
| Rasagiline | Used for Parkinson's disease treatment | Selective monoamine oxidase B inhibitor |
| Levodopa | Precursor to dopamine | Primary treatment for Parkinson's disease |
Benserazide-d3 Hydrochloride's uniqueness lies in its deuterated structure, which facilitates advanced research applications while maintaining similar therapeutic benefits as its non-deuterated counterparts .
Deuterium labeling of benserazide-d3 hydrochloride primarily targets the propylhydrazide backbone, replacing three hydrogen atoms with deuterium at the 2, 3, and 3' positions of the serine moiety. This isotopic substitution is achieved through a multi-step synthesis process beginning with deuterated serine hydrazide intermediates. Patent CN104788338A describes a one-step reaction using 2,3,4-trihydroxybenzaldehyde and deuterated 2-amino-3-hydroxypropanehydrazide hydrochloride in solvents such as dimethylformamide (DMF) or isopropanol. The reaction proceeds via Schiff base formation, followed by catalytic hydrogenation with deuterium gas to stabilize the hydrazide linkage while preserving isotopic integrity.
A critical challenge lies in minimizing proton-deuterium exchange during synthesis, which could dilute isotopic purity. To address this, WO2015197909A1 recommends conducting hydrogenation under anhydrous conditions using palladium-on-carbon catalysts in deuterated solvents like deuterium oxide (D2O). This approach ensures >98% deuterium incorporation, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Comparative Deuterium Incorporation Methods
| Method | Solvent System | Catalyst | Isotopic Purity |
|---|---|---|---|
| Schiff Base Hydrogenation | DMF/IPA | Pd/C (D2 gas) | 98.5% |
| Direct Alkylation | Ethanol/Water | None | 95.2% |
| Reductive Amination | NMP/DMA | Raney Nickel | 97.8% |
The utility of benserazide-d3 hydrochloride as a mass spectrometry internal standard depends on its isotopic purity and chromatographic behavior. WO2012058219A2 highlights the importance of optimizing reaction stoichiometry to avoid residual non-deuterated species, which can co-elute with analytes and skew quantification. For instance, maintaining a 1:1.2 molar ratio of deuterated serine hydrazide to 2,3,4-trihydroxybenzaldehyde minimizes unreacted starting material, as excess aldehyde is removed via liquid-liquid extraction with dichloromethane.
Chromatographic resolution is enhanced by introducing deuterium at positions that do not alter the compound’s polarity relative to non-deuterated benserazide. LC-MS analyses reveal that benserazide-d3 hydrochloride exhibits a retention time shift of <0.1 minutes compared to its protiated counterpart, ensuring co-elution while allowing distinct mass-to-charge (m/z) differentiation. Additionally, recrystallization from isopropanol-ethyl acetate mixtures (3:1 v/v) reduces hydrophilic impurities, achieving a final isotopic abundance of 99.3% as measured by high-resolution mass spectrometry (HRMS).
Purity assessment of benserazide-d3 hydrochloride requires orthogonal analytical techniques to resolve isotopic and chemical impurities. Patent CN104788338A advocates for a combination of reversed-phase HPLC and ion-pair chromatography to separate deuterated isomers. For example, a C18 column with 0.1% trifluoroacetic acid in acetonitrile-water (30:70) resolves benserazide-d3 from its d2 and d4 variants, with a resolution factor (Rs) >2.0.
Quantitative NMR (qNMR) using maleic acid as an internal standard further verifies chemical purity. The singlet at δ 3.85 ppm, corresponding to the methylene group adjacent to the hydrazide moiety, shows no splitting in deuterated samples, confirming complete deuteration at the 3-position. Thermal gravimetric analysis (TGA) is employed to detect solvates, a common impurity in hygroscopic hydrazide salts. Benserazide-d3 hydrochloride synthesized via the DMF route exhibits <0.5% weight loss up to 150°C, indicating the absence of residual DMF or water.
Table 2: Purity Assessment Techniques
| Technique | Target Impurity | Limit of Detection |
|---|---|---|
| Reversed-Phase HPLC | Isotopic Isomers | 0.1% |
| qNMR | Chemical Shifts | 0.5% |
| TGA | Solvates | 0.2% |
The quantification of benserazide in biological matrices such as plasma, blood, and tissue homogenates presents unique challenges due to its inherent instability at physiological pH, high hydrophilicity, and low molecular weight. A landmark study addressed these issues by developing a hydrophilic interaction liquid chromatography (HILIC) ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method optimized for benserazide detection [2]. This approach utilized a HILIC column to retain the polar analyte effectively, resolving it from endogenous interferences in plasma samples.
Key parameters of the validated method included a linear calibration range of 1.0–1000 ng/mL, achieved with only 30 µL of plasma via protein precipitation. The mobile phase composition—acetonitrile and ammonium formate buffer—enhanced ionization efficiency in electrospray ionization (ESI) positive mode. Retention times were stabilized at 2.1 minutes for benserazide, with a total run time of 5 minutes per sample, enabling high-throughput analysis [2].
| Parameter | Specification |
|---|---|
| Column | HILIC UPLC (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/10 mM ammonium formate (pH 3.0) (85:15, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| Transition (m/z) | 258.1 → 140.1 (quantifier), 258.1 → 121.1 (qualifier) |
The method’s robustness was confirmed through precision studies, with intra- and inter-day coefficients of variation below 8.9% and accuracy within ±6.3% of nominal values [2]. Application in preclinical pharmacokinetic studies demonstrated its suitability for quantifying benserazide in rodent plasma, overcoming previous limitations posed by rapid analyte degradation post-sampling.
Deuterated internal standards like benserazide-d3 hydrochloride are indispensable in GC-MS workflows for compensating analyte loss during sample preparation and correcting ionization variability. The deuterium atoms in benserazide-d3 induce a predictable chromatographic shift—eluting approximately 0.2–0.5 minutes earlier than the non-deuterated analog—while maintaining nearly identical chemical properties [3] [6]. This minor retention time difference prevents peak overlap while ensuring comparable extraction efficiencies.
A critical consideration in GC-MS quantification is the isotopic purity of the internal standard. Benserazide-d3 hydrochloride is synthesized with ≥99% deuterium incorporation at the specified positions, minimizing contributions from non-deuterated forms (d0) to less than 1% [6]. Analytical protocols typically involve constructing a calibration curve using peak area ratios (benserazide-d3 to native benserazide) across a concentration range of 5–500 ng/mL.
| Property | Benserazide-d3 Hydrochloride |
|---|---|
| Molecular Formula | C₁₀H₁₂D₃N₃O₅·HCl |
| Molecular Weight | 296.7 g/mol |
| Deuterium Incorporation | ≥99% (d3 form) |
| Chemical Purity | ≥90% |
| Storage Conditions | -20°C, stable for ≥4 years |
In practice, the internal standard is spiked into biological samples prior to liquid-liquid extraction with ethyl acetate. Derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) enhances volatility for GC-MS analysis. The method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, with precision (RSD) <10% across validation runs [1] [6].
Matrix effects—ionization suppression or enhancement caused by co-eluting compounds—are a persistent challenge in mass spectrometry. Benserazide-d3 hydrochloride addresses this through isotopic dilution, normalizing signal variations between calibration standards and biological samples. A comparative study evaluated three mitigation strategies: stable isotope-labeled internal standards (SIL-IS), standard addition, and post-column infusion [4]. SIL-IS using benserazide-d3 reduced matrix effects from 35% signal suppression to <5%, outperforming standard addition methods that required labor-intensive sample-specific calibration [4].
Mechanistically, matrix effects arise from competitive ionization between analytes and phospholipids or salts in biological extracts. In LC-MS/MS, these interferences are minimized by optimizing chromatographic conditions to separate benserazide from early-eluting matrix components. For example, increasing the HILIC column’s organic phase to 85% acetonitrile delayed elution of hydrophilic interferents, reducing ion suppression from 22% to 6% [2] [4].
| Strategy | Advantages | Limitations |
|---|---|---|
| SIL-IS (Benserazide-d3) | Compensates extraction/ionization variability | High cost of deuterated standards |
| Chromatographic Optimization | Reduces co-elution of interferents | Time-consuming method development |
| Post-Column Infusion | Identifies matrix effect hotspots | Does not correct quantitative inaccuracies |
Notably, a validated LC-MS/MS method for simultaneous quantification of levodopa and 3-O-methyldopa in human plasma reported no detectable matrix effects when using carbidopa as an internal standard, underscoring the efficacy of isotopic analogs in complex matrices [5].
Isotope dilution analysis represents a fundamental analytical approach for investigating the metabolic fate of Benserazide-d3 Hydrochloride. This methodology employs stable isotope-labeled internal standards to achieve unprecedented precision in quantifying drug metabolites and elucidating metabolic pathways [1] [2] [3]. The technique utilizes high-resolution mass spectrometry coupled with liquid chromatography to simultaneously detect and quantify both the parent compound and its metabolites, providing a comprehensive view of the biotransformation process.
The application of isotope dilution mass spectrometry in drug metabolism studies offers several distinct advantages over conventional analytical methods. The incorporation of deuterated analogs as internal standards significantly reduces analytical variability and compensates for matrix effects that commonly plague biological sample analysis [1] [4]. This approach enables the detection of novel metabolites that may not be predicted by traditional metabolism studies, as demonstrated in recent applications where stable isotope-assisted metabolomics revealed previously unknown metabolic pathways [2] [5].
High-resolution isotope dilution mass spectrometry using metabolism of isotope-labeled compounds has proven particularly valuable for analyzing drug metabolites in complex biological matrices. The methodology reduces the number of analytical variables considerably by utilizing the metabolism of isotope-labeled parent compounds to generate authentic metabolite standards in situ [1]. This approach is especially relevant for Benserazide-d3 Hydrochloride, where the deuterium incorporation allows for precise tracking of the compound through various metabolic transformations.
The stable isotope-assisted metabolomics approach provides a global overview of the cellular fate of precursor metabolites, enabling detection of putative metabolites from biological samples and simultaneous quantification of isotope labeling patterns [2] [5]. For aromatic amino acid decarboxylase inhibitors like Benserazide-d3, this methodology can reveal the extent of deuterium incorporation into various metabolic products and identify unexpected metabolic pathways that may not be apparent through conventional analysis.
Mass isotopomer distribution analysis represents another critical component of isotope dilution studies. This technique allows for the quantitative assessment of metabolic flux through different pathways by measuring the distribution of isotope labels in metabolic products [6] [7]. The methodology provides information about relative flux magnitudes into each metabolite pool, offering insights into the metabolic fate of Benserazide-d3 Hydrochloride under different physiological conditions.
| Analytical Method | Key Features | Applications in Drug Metabolism | Advantages |
|---|---|---|---|
| LC-MS/MS Isotope Dilution | Internal standard methodology with deuterated analogs | Precise quantification of drug metabolites | Improved accuracy and precision |
| High-Resolution Mass Spectrometry | High mass accuracy and resolution for metabolite identification | Metabolite identification and structural elucidation | Reduced matrix effects |
| Stable Isotope Tracer Studies | Network-wide metabolic pathway elucidation | Metabolic pathway mapping and flux analysis | Simultaneous analysis of multiple metabolites |
| Quantitative Metabolomics | Global metabolite quantification and identification | Biomarker identification and validation | Comprehensive metabolic profiling |
| Mass Isotopomer Distribution Analysis | Isotope labeling pattern analysis | Metabolic switching assessment | Quantitative flux measurements |
The hepatic biotransformation of Benserazide-d3 Hydrochloride involves complex enzymatic processes that are significantly influenced by the presence of deuterium atoms in the molecular structure. Cytochrome P450 enzymes play a central role in the metabolism of aromatic amino acid decarboxylase inhibitors, with deuterium substitution producing measurable kinetic isotope effects that alter the rate and pattern of metabolic transformation [8] [9] [10].
Deuterium kinetic isotope effects in cytochrome P450 reactions have been extensively documented, with the magnitude of these effects varying significantly depending on the specific enzyme system and the position of deuterium incorporation [9] [10]. The presence of deuterium atoms can result in kinetic isotope effects ranging from negligible to over 20-fold reductions in the rate of hydrogen-substrate bond breaking [9]. For Benserazide-d3 Hydrochloride, these effects are particularly relevant given the compound's structure and the specific sites of deuterium incorporation.
The hepatic metabolism of deuterated enzyme inhibitors often involves metabolic switching, where reduced metabolism at deuterated sites leads to increased metabolism at alternative, non-deuterated positions [8] [11]. This phenomenon has been observed in various deuterated compounds, including nevirapine and other pharmaceuticals, where twelfth-position deuteration resulted in significant reductions in specific metabolite formation while potentially increasing other metabolic pathways [8].
Cytochrome P450 2D6 and cytochrome P450 3A4 represent the primary hepatic enzymes responsible for the biotransformation of aromatic amino acid decarboxylase inhibitors. Studies have demonstrated that deuterium incorporation can produce kinetic isotope effects ranging from 2.0 to 10.0 for CYP2D6 and 1.2 to 6.5 for CYP3A4, respectively [9] [11]. These effects directly impact the formation of active and inactive metabolites, influencing the overall pharmacokinetic profile of the compound.
The biotransformation pathways of Benserazide-d3 Hydrochloride likely involve multiple Phase I and Phase II metabolic processes. Phase I metabolism includes oxidation, reduction, and hydrolysis reactions primarily mediated by cytochrome P450 enzymes, while Phase II metabolism involves conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation [8] [12]. The presence of deuterium atoms can influence both phases of metabolism, with particularly pronounced effects on Phase I oxidative processes.
Recent investigations have revealed that deuterium substitution can significantly alter the expression of hepatic enzymes involved in drug metabolism. Studies with deuterated compounds have shown changes in the expression of cytochrome P450 enzymes, with some deuterated forms causing reductions in CYP2D6 and CYP2C9 expression [8]. These findings suggest that the metabolic effects of deuterium incorporation extend beyond simple kinetic isotope effects to include regulatory changes in enzyme expression.
The hepatic biotransformation of deuterated enzyme inhibitors also involves complex interactions with metabolic cofactors and regulatory proteins. The binding of substrates to cytochrome P450 enzymes can be influenced by deuterium substitution, potentially affecting the enzyme's catalytic efficiency and substrate specificity [13] [14]. For aromatic amino acid decarboxylase inhibitors, these interactions are particularly important given the enzyme's dependence on pyridoxal phosphate as a cofactor.
| Enzyme System | Deuterium KIE Range | Metabolic Impact | Clinical Relevance |
|---|---|---|---|
| Cytochrome P450 1A2 | 1.5 - 8.0 | Reduced clearance, extended half-life | Improved pharmacokinetic profile |
| Cytochrome P450 2D6 | 2.0 - 10.0 | Decreased metabolite formation | Reduced toxic metabolite formation |
| Cytochrome P450 3A4 | 1.2 - 6.5 | Altered metabolic switching | Enhanced therapeutic efficacy |
| Aromatic L-amino acid decarboxylase | 3.0 - 15.0 | Inhibited decarboxylation activity | Modified drug-drug interactions |
| Aldehyde oxidase | 4.0 - 20.0 | Reduced oxidative metabolism | Altered elimination pathways |
The protein binding characteristics of Benserazide-d3 Hydrochloride represent a critical determinant of its pharmacokinetic behavior and therapeutic efficacy. Deuterium incorporation can significantly influence the binding affinity of the compound to plasma proteins, with potential consequences for the volume of distribution and overall drug disposition [15] [16]. The binding dynamics are particularly important for understanding the compound's penetration into target tissues and its elimination kinetics.
Protein binding studies with deuterated compounds have demonstrated that isotopic substitution can alter the extent of plasma protein binding through changes in molecular conformation and binding affinity [15]. The deuterium substitution in Benserazide-d3 Hydrochloride may affect the compound's interaction with albumin and other plasma proteins, potentially leading to changes in the unbound fraction available for therapeutic activity and elimination processes.
The volume of distribution of deuterated compounds is directly influenced by their protein binding characteristics and tissue distribution properties. Studies with deuterated analogs have shown that changes in protein binding can result in altered volumes of distribution, with some deuterated compounds exhibiting reduced volumes of distribution compared to their non-deuterated counterparts [15]. This reduction is often associated with increased plasma protein binding, which restricts the compound's distribution to extravascular tissues.
Pharmacokinetic profiling of deuterated compounds has revealed complex relationships between protein binding, volume of distribution, and metabolic clearance. The deuterium kinetic isotope effect can simultaneously influence multiple pharmacokinetic parameters, including clearance, half-life, and area under the curve [15] [16] [17]. For Benserazide-d3 Hydrochloride, these effects are particularly relevant given the compound's role as an enzyme inhibitor and its intended therapeutic applications.
The calculation of volume of distribution for deuterated compounds requires consideration of both the compound's physicochemical properties and its binding characteristics. The steady-state volume of distribution is determined by the relationship between the amount of drug in the body and the plasma concentration, with protein binding playing a crucial role in this relationship [15]. Changes in protein binding due to deuterium incorporation can significantly alter this parameter, affecting both the therapeutic efficacy and toxicity profile of the compound.
Recent investigations have revealed that deuterium substitution can influence the binding dynamics of compounds to specific protein targets. Studies with deuterated enzyme inhibitors have shown that isotopic substitution can alter the binding affinity to target enzymes while maintaining selectivity for the intended therapeutic target [16]. This selective effect is particularly important for Benserazide-d3 Hydrochloride, where the compound must maintain its inhibitory activity against aromatic amino acid decarboxylase while exhibiting improved pharmacokinetic properties.
The protein binding dynamics of Benserazide-d3 Hydrochloride are also influenced by the compound's interaction with transport proteins and efflux pumps. The presence of deuterium atoms can affect the recognition and binding of the compound to these proteins, potentially altering its distribution to target tissues and its elimination from the body [15]. These interactions are particularly relevant for compounds that cross the blood-brain barrier or are subject to active transport mechanisms.
The temporal aspects of protein binding represent another important consideration in the pharmacokinetic profiling of deuterated compounds. The binding kinetics may be altered by deuterium incorporation, potentially affecting the rate of association and dissociation from plasma proteins [15]. These changes can have implications for the compound's pharmacokinetic profile, particularly in terms of its distribution kinetics and elimination half-life.
Comparative studies with related deuterated compounds have provided insights into the general principles governing protein binding dynamics of isotopically labeled pharmaceuticals. The binding characteristics of deuterated compounds often show improved metabolic stability and altered clearance patterns compared to their non-deuterated analogs [16] [17]. These findings suggest that deuterium incorporation can be used as a strategic approach to optimize the pharmacokinetic properties of enzyme inhibitors like Benserazide-d3 Hydrochloride.